molecular formula C9H9BrO B2617384 7-Bromo-2-methyl-2,3-dihydro-1-benzofuran CAS No. 90326-55-9

7-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Cat. No.: B2617384
CAS No.: 90326-55-9
M. Wt: 213.074
InChI Key: UVVJQURYOUASEV-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-2,3-dihydro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 7-Bromo-2-methyl-2,3-dihydro-1-benzofuran typically involves the bromination of 2-methyl-2,3-dihydro-1-benzofuran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity .

Industrial production methods for benzofuran derivatives often involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the process .

Chemical Reactions Analysis

7-Bromo-2-methyl-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

7-Bromo-2-methyl-2,3-dihydro-1-benzofuran has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 7-Bromo-2-methyl-2,3-dihydro-1-benzofuran include other brominated benzofurans and methyl-substituted benzofurans. For example:

    7-Bromo-2,3-dihydro-1-benzofuran: Lacks the methyl group, which may affect its biological activity and reactivity.

    2-Methyl-2,3-dihydro-1-benzofuran: Lacks the bromine atom, which may result in different chemical properties and applications.

The uniqueness of this compound lies in its combined bromine and methyl substitutions, which can enhance its reactivity and potential biological activities .

Properties

IUPAC Name

7-bromo-2-methyl-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVJQURYOUASEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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